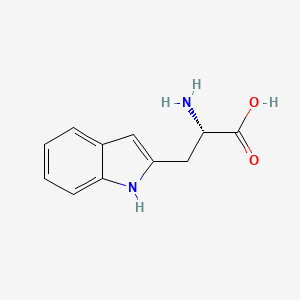

(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid is a natural product found in Bacillus amyloliquefaciens with data available.

(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid

CAS No.: 533-42-6

Cat. No.: VC15975465

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 533-42-6 |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | (2S)-2-amino-3-(1H-indol-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C11H12N2O2/c12-9(11(14)15)6-8-5-7-3-1-2-4-10(7)13-8/h1-5,9,13H,6,12H2,(H,14,15)/t9-/m0/s1 |

| Standard InChI Key | KYNMONSTYCGIDJ-VIFPVBQESA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C=C(N2)C[C@@H](C(=O)O)N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)CC(C(=O)O)N |

Introduction

(S)-2-Amino-3-(1H-indol-2-yl)propanoic acid, with the CAS number 533-42-6, is a compound of interest in biochemical and pharmaceutical research. It is structurally related to tryptophan, an essential amino acid, but differs in its indole ring attachment at the second carbon instead of the third. This compound is also known as (2S)-2-amino-3-(1H-indol-2-yl)propanoic acid .

Synthesis and Preparation

The synthesis of (S)-2-Amino-3-(1H-indol-2-yl)propanoic acid typically involves complex organic reactions. While specific synthetic routes for this compound are not widely documented, similar indole derivatives often require careful control of reaction conditions, including temperature and pH, to achieve desired yields.

Comparison with Related Compounds

-

Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.

-

5-Hydroxytryptophan (5-HTP): A derivative of tryptophan used as a dietary supplement to increase serotonin levels.

-

6-Hydroxytryptophan: Another derivative with distinct biological properties, including enzyme inhibition and neurotransmitter modulation.

Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume